6-Bromo-3-nitro-1,5-naphthyridin-4-ol
Description
6-Bromo-3-nitro-1,5-naphthyridin-4-ol is a halogenated and nitrated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle with two nitrogen atoms. The compound features a bromine atom at position 6, a nitro group at position 3, and a hydroxyl group at position 4. Its molecular formula is C₈H₄BrN₃O₃, with a calculated molecular weight of 269.9 g/mol. The bromine and nitro substituents render the compound electron-deficient, making it reactive toward nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, which may influence its biological interactions .
Properties
Molecular Formula |
C8H4BrN3O3 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
6-bromo-3-nitro-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-6-2-1-4-7(11-6)8(13)5(3-10-4)12(14)15/h1-3H,(H,10,13) |
InChI Key |
ZYBSJYQKQVLHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Cyclization: The formation of the naphthyridine ring system can be accomplished through cyclization reactions involving appropriate starting materials and conditions.
Industrial Production Methods
Industrial production of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Position
The bromine atom at position 6 undergoes substitution reactions with nucleophiles due to activation by the electron-withdrawing nitro group at position 3.
Key Reactions:
Mechanistic Insight :
The nitro group enhances the electrophilicity of the adjacent bromine, facilitating attack by nucleophiles like amines or alkoxides. Cross-coupling reactions (e.g., Suzuki) leverage palladium catalysts to replace bromine with aryl groups .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 4 participates in substitution or protection reactions.
Key Reactions:
Applications :
Chlorination with POCl<sub>3</sub> is a critical step in synthesizing intermediates for imidazoquinoline derivatives with immunomodulatory properties .
Reduction of the Nitro Group
The nitro group at position 3 can be selectively reduced to an amine, enabling further derivatization.
Key Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>/Pd-C, ethanol | 3-Amino-6-bromo-1,5-naphthyridin-4-ol | 90% |
Mechanistic Insight :
Catalytic hydrogenation reduces the nitro group to an amine without affecting the bromine or hydroxyl groups, enabling subsequent diazotization or amide formation .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes limited electrophilic substitution, but halogenation is feasible under controlled conditions.
Example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 6,8-Dibromo-3-nitro-1,5-naphthyridin-4-ol | 40% |
Note :
Additional bromination occurs at position 8 due to the directing effects of existing substituents .
Metal-Complexation Reactions
The nitrogen-rich structure facilitates coordination with transition metals.
Example:
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub>, EtOH | Cu(II)-naphthyridine complex | Catalytic oxidation |
Properties :
These complexes exhibit enhanced catalytic activity in oxidation reactions .
Photocatalytic Reactions
Visible-light-driven reactions enable sustainable functionalization.
Example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Rhodamine 6G, visible light | Fused dibenzo-naphthyridine derivatives | 60–75% |
Mechanism :
A radical anion intermediate forms under light irradiation, enabling cross-coupling with aryl bromides .
Scientific Research Applications
6-Bromo-3-nitro-1,5-naphthyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol and its derivatives depends on their specific biological targets and pathways. For example, compounds with similar structures have been shown to interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,5-Naphthyridine Derivatives
Biological Activity
6-Bromo-3-nitro-1,5-naphthyridin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol includes a bromine atom and a nitro group, which are critical for its biological activity. The compound can be represented as follows:
The biological activity of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol is attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress, leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that 6-Bromo-3-nitro-1,5-naphthyridin-4-ol exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 12.15 | Induces apoptosis |
| H460 | 7.5 | Cell cycle arrest at G2/M |
| HeLa | 0.21 | Reactive oxygen species elevation |
| MCF-7 | 0.15 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents .
Antimicrobial Activity
6-Bromo-3-nitro-1,5-naphthyridin-4-ol has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness is summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
These results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains.
Study on Anticancer Properties
In a study conducted on various naphthyridine derivatives, including 6-Bromo-3-nitro-1,5-naphthyridin-4-ol, researchers found that the compound significantly inhibited cell growth in multiple cancer types. The study emphasized the role of the bromine and nitro groups in enhancing anticancer activity through specific molecular interactions .
Antimicrobial Efficacy Study
A comprehensive analysis was performed to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that it could effectively inhibit growth at relatively low concentrations, suggesting its potential application in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
